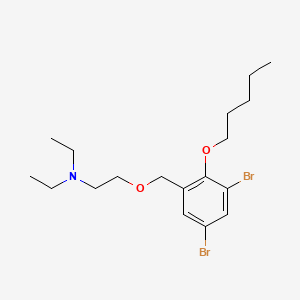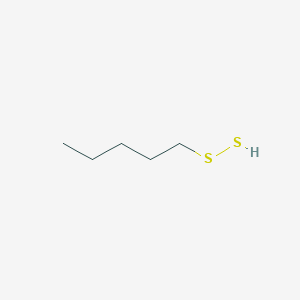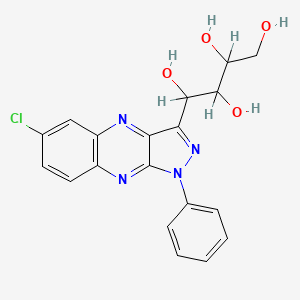
1-(6-Chloro-1-phenyl-1H-pyrazolo(3,4-b)quinoxalin-3-yl)-1,2,3,4-butanetetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloro-1-phenyl-1H-pyrazolo(3,4-b)quinoxalin-3-yl)-1,2,3,4-butanetetrol is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-1-phenyl-1H-pyrazolo(3,4-b)quinoxalin-3-yl)-1,2,3,4-butanetetrol typically involves multi-step organic reactions. The process begins with the formation of the pyrazoloquinoxaline core, followed by the introduction of the chloro and phenyl groups. The final step involves the addition of the butanetetrol moiety. Common reagents used in these reactions include chlorinating agents, phenylating agents, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-1-phenyl-1H-pyrazolo(3,4-b)quinoxalin-3-yl)-1,2,3,4-butanetetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The aromatic rings can undergo reduction reactions to form dihydro derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as carbonyl compounds, dihydro derivatives, and substituted analogs .
Scientific Research Applications
1-(6-Chloro-1-phenyl-1H-pyrazolo(3,4-b)quinoxalin-3-yl)-1,2,3,4-butanetetrol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-1-phenyl-1H-pyrazolo(3,4-b)quinoxalin-3-yl)-1,2,3,4-butanetetrol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Chloro-1-phenyl-1H-pyrazolo(3,4-b)quinoxalin-3-yl)-1,2,3,4-butanetetrol
- 1-(6-Chloro-1-phenyl-6,9a-dihydro-1H-pyrazolo(3,4-b)quinoxalin-3-yl)-1,2,3,4-butanetetrol
- (1R,2S,3R)-1-(6-Chloro-1-phenyl-1H-pyrazolo(3,4-b)quinoxalin-3-yl)-1,2,3,4-butanetetrol
Uniqueness
This compound stands out due to its unique combination of aromatic rings and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
77345-91-6 |
|---|---|
Molecular Formula |
C19H17ClN4O4 |
Molecular Weight |
400.8 g/mol |
IUPAC Name |
1-(6-chloro-1-phenylpyrazolo[3,4-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C19H17ClN4O4/c20-10-6-7-12-13(8-10)21-16-15(18(28)17(27)14(26)9-25)23-24(19(16)22-12)11-4-2-1-3-5-11/h1-8,14,17-18,25-28H,9H2 |
InChI Key |
OBLPMOKNBDHBSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC4=C(C=C(C=C4)Cl)N=C3C(=N2)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


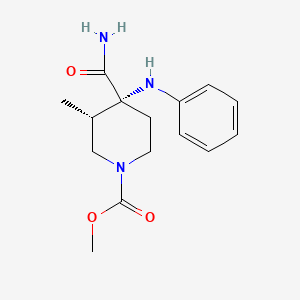

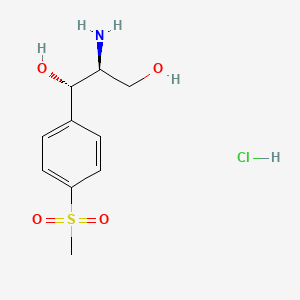
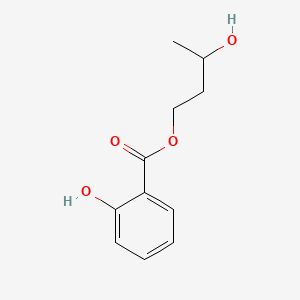
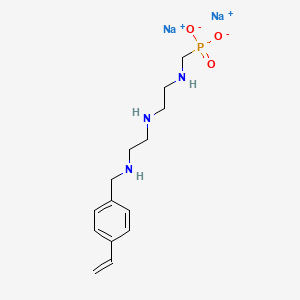
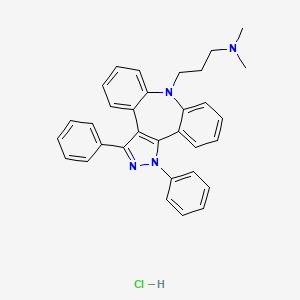

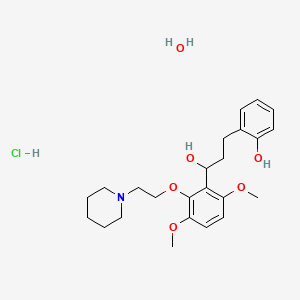
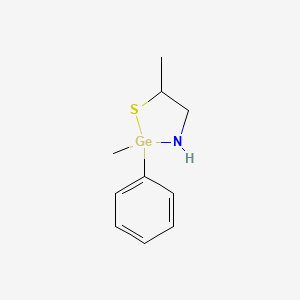
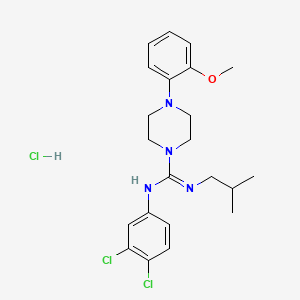

![1-[4-[2-[(1-Methyl-2-phenylethyl)amino]ethoxy]phenyl]propan-1-one hydrochloride](/img/structure/B12695744.png)
